molecular formula C10H5ClF2O3 B8470942 CellTracker Blue CMF2HC Dye

CellTracker Blue CMF2HC Dye

Cat. No. B8470942
M. Wt: 246.59 g/mol
InChI Key: QDLNIWVLVXWCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05830912

Procedure details

A solution of 2,4-difluororesorcinol (Compound 4, 0.20 g, 1.37 mmol) and ethyl 4-chloroacetoacetate (0.29 g, 1.75 mmol) in 2 mL methanesulfonic acid is kept at room temperature for 2.5 hours, then diluted with 25 mL water. The resulting precipitate is collected on a Buchner funnel and dried to give 134 mg of dimly fluorescent Compound 28 as a colorless powder. This product is purified further by chromatography (silica gel, ethyl acetate/hexanes): Rf =0.45 (EtOAc/hexanes 3:2); 1H NMR (CDCl3 -CD3OD) δ 7.13 (dd, 1H), 6.41 (s, 1H), 4.52 (s, 2H); 19F NMR (CDCl3 -CD3OD) Φ 136.38 (t, 1F), 153.26 (d, 1F).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([OH:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[OH:4].[Cl:11][CH2:12][C:13](=O)[CH2:14][C:15](OCC)=[O:16]>CS(O)(=O)=O.O>[Cl:11][CH2:12][C:13]1[C:5]2[C:3](=[C:2]([F:1])[C:8]([OH:9])=[C:7]([F:10])[CH:6]=2)[O:4][C:15](=[O:16])[CH:14]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
FC1=C(O)C=CC(=C1O)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(O)C=CC(=C1O)F
Name
Quantity
0.29 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)(=O)O
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting precipitate is collected on a Buchner funnel
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC(OC2=C(C(=C(C=C12)F)O)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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